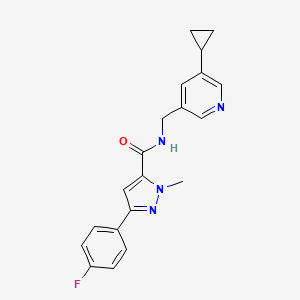

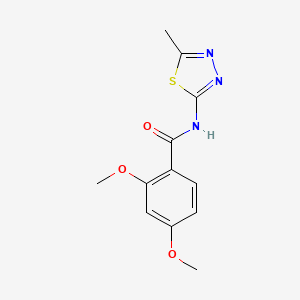

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

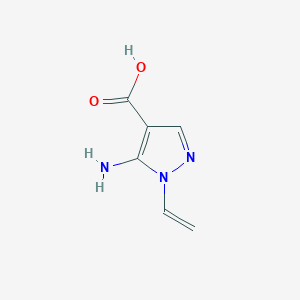

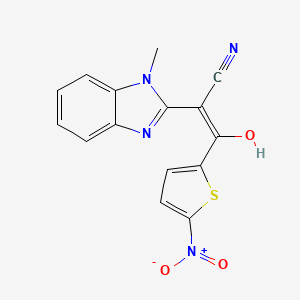

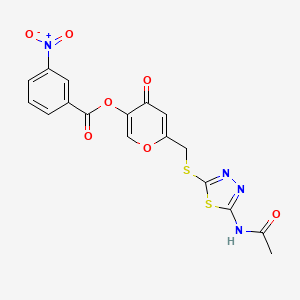

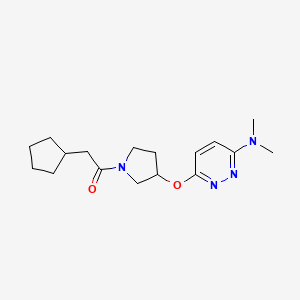

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound with the molecular formula C12H13N3O3S . It belongs to the class of compounds known as 1,3,4-thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide consists of a benzamide core substituted with two methoxy groups at the 2 and 4 positions and a 5-methyl-1,3,4-thiadiazol-2-yl group at the nitrogen position . The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom .Scientific Research Applications

- DMT-MM serves as a powerful condensing agent for peptide synthesis. It facilitates the coupling of carboxylic acids with amines, leading to the formation of amide bonds. This reaction occurs efficiently in tetrahydrofuran (THF) and other solvents such as methanol and isopropyl alcohol .

- The compound enables the conversion of carboxylic acids to Weinreb amides, which are valuable intermediates in organic synthesis .

- Weinreb amides are essential building blocks in synthetic chemistryDMT-MM effectively converts carboxylic acids to Weinreb amides, providing a versatile route for further functionalization .

- Researchers have explored novel amides derived from 2,3-dimethoxybenzoic acid and amine derivatives. These compounds exhibit antioxidant and antibacterial properties .

- Specific derivatives of DMT-MM , such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have demonstrated anti-inflammatory and analgesic effects .

Peptide Synthesis and Amide Bond Formation

Weinreb Amide Formation

Antioxidant and Antibacterial Activities

Anti-Inflammatory and Analgesic Properties

Solvent Compatibility and In Situ Activation

Future Directions

The future directions for research on 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, these compounds may have potential applications in various areas of medicinal chemistry .

Mechanism of Action

Target of Action

“2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety. Compounds containing the 1,3,4-thiadiazole moiety are known to possess various biological activities . .

Mode of Action

1,3,4-thiadiazole derivatives are generally known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Compounds containing the 1,3,4-thiadiazole moiety are known to have broad-spectrum biological activities .

Result of Action

1,3,4-thiadiazole derivatives are generally known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNMQXPNZFTWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)

![1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one](/img/structure/B2683218.png)

![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)

![2-Cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2683226.png)

![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2683233.png)

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)